1-Iodopentane

Catalog No.
S702421
CAS No.
628-17-1
M.F
C5H11I
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodopentane

CAS Number

628-17-1

Product Name

1-Iodopentane

IUPAC Name

1-iodopentane

Molecular Formula

C5H11I

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3

InChI Key

BLXSFCHWMBESKV-UHFFFAOYSA-N

SMILES

CCCCCI

Synonyms

1-Iodopentane

Canonical SMILES

CCCCCI

Organic Synthesis:

  • Alkylation reactions: 1-Iodopentane serves as a good alkylating agent in organic synthesis. Its reactive iodine atom readily forms new carbon-carbon bonds with various nucleophiles, enabling the introduction of a pentyl group into various molecules.
  • Preparation of organometallic reagents: The iodine atom in 1-iodopentane can be readily exchanged with other elements, such as lithium or magnesium, to form organometallic reagents like pentyllithium or pentylmagnesium bromide. These reagents are valuable tools for further organic synthesis due to their unique reactivity .

Free Radical Chemistry:

  • Generation of pentyl radicals: 1-Iodopentane can be used as a precursor for the generation of pentyl radicals through various methods, including thermal decomposition or photolysis. These radicals are highly reactive species employed in various studies, including the investigation of reaction mechanisms and polymerization processes .

Reference material:

  • Calibration of analytical instruments: Due to its well-defined properties, 1-iodopentane can be used as a reference material for various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy (NMR) .

Additional Information:

  • 1-Iodopentane is light-sensitive and should be stored in a dark container to prevent degradation.
  • It is not soluble in water but miscible with most organic solvents.

1-Iodopentane, also known as n-pentyl iodide, is an organic compound with the molecular formula C5H11IC_5H_{11}I and a CAS number of 628-17-1. It is classified as a primary alkyl halide, characterized by the presence of an iodine atom attached to the first carbon of a pentane chain. This compound has a molecular weight of approximately 198.045 g/mol, a boiling point of about 156.9 °C, and a melting point of -86 °C. Its density is around 1.5 g/cm³ at 0 °C, and it exhibits a flash point of 51.1 °C, indicating its flammability under certain conditions .

1-Iodopentane primarily undergoes nucleophilic substitution reactions due to its structure as a primary alkyl halide. The most common reaction mechanism is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the iodine atom from the opposite side, resulting in the displacement of the iodide ion. This reaction occurs in a concerted manner, meaning that bond formation and bond breaking happen simultaneously .

In addition to substitution reactions, 1-iodopentane can participate in elimination reactions under certain conditions, leading to the formation of alkenes. The stability of the resultant alkene will depend on various factors including temperature and solvent choice.

1-Iodopentane can be synthesized through several methods:

  • Halogenation of Pentane: The most straightforward method involves the reaction of pentane with iodine in the presence of light or heat, facilitating the substitution of an iodine atom for a hydrogen atom.
  • Nucleophilic Substitution: Another approach involves reacting 1-bromopentane with potassium iodide in an appropriate solvent, where the iodide ion displaces bromine via an SN2 mechanism.
  • Electrophilic Addition: Iodine can also be added to alkenes derived from pentane through electrophilic addition reactions.

These methods allow for varying degrees of control over yield and purity depending on reaction conditions and reagents used .

1-Iodopentane has several applications in organic synthesis and chemical research:

  • Precursor for Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Radical Formation: It is utilized in generating pentyl radicals through thermal decomposition, which can further react in various chemical transformations.
  • Solvent Use: Due to its solvent properties, it can be employed in organic reactions requiring non-polar solvents.

Interaction studies involving 1-iodopentane primarily focus on its reactivity with nucleophiles and electrophiles in various chemical environments. Research indicates that it can effectively participate in nucleophilic substitution reactions due to its favorable leaving group (iodide). Additionally, studies have explored its behavior under different conditions such as temperature and solvent effects on reaction kinetics and mechanisms .

XLogP3

3.6

Boiling Point

155.0 °C

LogP

3.62 (LogP)

Melting Point

-85.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.39 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

628-17-1

Wikipedia

1-iodopentane

General Manufacturing Information

Pentane, 1-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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